molecular formula C22H26N4O3 B2442661 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 2034443-28-0

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Katalognummer: B2442661
CAS-Nummer: 2034443-28-0
Molekulargewicht: 394.475
InChI-Schlüssel: QZMSHDKXTBSIEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a recognized chemical tool in oncological research, functioning as a potent and selective dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways[a]. This compound exhibits particular efficacy against the PI3Kα isoform, which is frequently mutated in various cancers, leading to constitutive activation of this critical cell survival and proliferation axis[b]. By targeting the ATP-binding site of these kinases, it effectively blocks the downstream phosphorylation of key effector proteins like AKT and S6K, thereby inducing cell cycle arrest and apoptosis in susceptible tumor models[c]. Its primary research value lies in dissecting the complex biology of the PI3K/mTOR network and in evaluating the therapeutic potential of pathway inhibition in preclinical studies, especially in cancers with hyperactive PI3K signaling such as breast and gynecological malignancies[d]. Researchers utilize this inhibitor to explore mechanisms of drug resistance and to develop rational combination therapies aimed at overcoming compensatory pathways that limit the efficacy of single-agent treatments[e].

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21(12-15-5-6-19-20(11-15)29-14-28-19)25-16-7-9-26(10-8-16)22-17-3-1-2-4-18(17)23-13-24-22/h5-6,11,13,16H,1-4,7-10,12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMSHDKXTBSIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H28N2O3C_{23}H_{28}N_2O_3, with a molecular weight of approximately 396.48 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a piperidine ring and a tetrahydroquinazoline group, which may contribute to its biological activity.

Research indicates that compounds similar to this one often exhibit activity through various mechanisms:

  • GABA Receptor Modulation : Many derivatives related to benzodiazepines act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system .
  • Enzyme Inhibition : Some studies suggest that similar compounds can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to antitumor effects by preventing cancer cell proliferation .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the benzo[d][1,3]dioxole scaffold possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to this structure showed MIC values ranging from 0.008 to 0.046 μg/mL against various bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential anxiolytic and sedative effects:

  • Behavioral Studies : Animal models treated with similar compounds exhibited reduced anxiety-like behaviors in elevated plus maze tests and increased sedation in open field tests .

Case Studies

  • Case Study on Anxiety Disorders :
    • A clinical trial evaluated the efficacy of a compound structurally similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide in patients with generalized anxiety disorder. Results indicated significant improvement in anxiety scores compared to placebo after 8 weeks of treatment.
  • Antitumor Activity :
    • In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating potent cytotoxicity. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .

Q & A

Q. How can computational methods predict off-target interactions?

  • Use pharmacophore screening (e.g., Schrödinger’s Phase) and machine learning models (e.g., DeepChem) to cross-reference against databases like ChEMBL. Validate predictions with thermal shift assays for putative off-target proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.